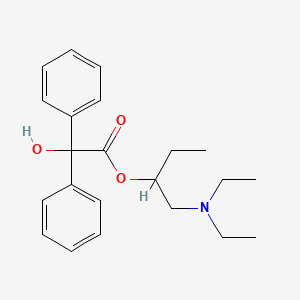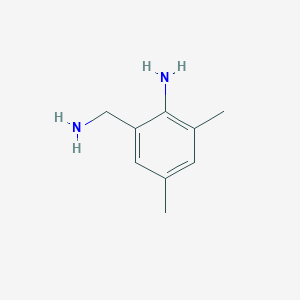![molecular formula C17H13NO3 B14163041 1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol CAS No. 85993-48-2](/img/structure/B14163041.png)
1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol is a complex organic compound with the molecular formula C17H13NO3 It is characterized by its unique structure, which includes a fused ring system incorporating both benzene and acridine moieties, as well as an oxirene ring
Méthodes De Préparation
The synthesis of 1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxirene and acridine rings. Industrial production methods may involve optimizing these reactions for higher yields and purity, often through the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Analyse Des Réactions Chimiques
1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack, using reagents such as sodium hydroxide or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol can be compared to other similar compounds, such as:
1a,2,3,11b-Tetrahydrobenzo[c]oxireno[h]acridine-2,3-diol: This compound has a similar structure but differs in the position of the oxirene ring, leading to different chemical properties and reactivity.
This compound derivatives: Various derivatives of the compound have been synthesized, each with unique functional groups that confer different biological activities and chemical reactivity
Propriétés
Numéro CAS |
85993-48-2 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
5-oxa-2-azapentacyclo[9.8.0.03,9.04,6.012,17]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C17H13NO3/c19-14-11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-13(11)16-17(21-16)15(14)20/h1-7,14-17,19-20H |
Clé InChI |
FGMYMABGOVMQMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C(C(C5C4O5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B14162958.png)




![7h-Benzo[c]thioxanthen-7-one](/img/structure/B14162973.png)



![Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B14162990.png)

![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162997.png)
![3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine](/img/structure/B14163011.png)

